molecular formula C8H14N2 B13561523 4-Ethylpiperidine-4-carbonitrile

4-Ethylpiperidine-4-carbonitrile

Cat. No.: B13561523
M. Wt: 138.21 g/mol
InChI Key: RDTAATZMSHBUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpiperidine-4-carbonitrile is an organic compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethyl group and a nitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpiperidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylpiperidine-4-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group on the piperidine ring.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-ethylpiperidine-4-carbonitrile

InChI

InChI=1S/C8H14N2/c1-2-8(7-9)3-5-10-6-4-8/h10H,2-6H2,1H3

InChI Key

RDTAATZMSHBUDM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.